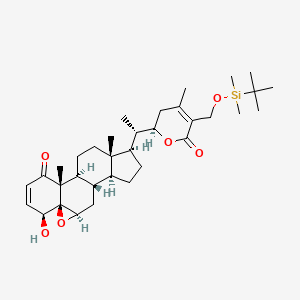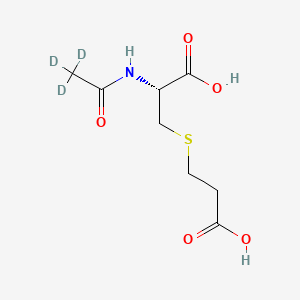
N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of L-cysteine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. The compound is often used as a reference standard in analytical chemistry and biochemistry due to its stable isotope labeling, which allows for precise quantification and tracing in metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 typically involves the acetylation of L-cysteine followed by the introduction of a carboxyethyl group. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable base to facilitate the reaction. The stable isotope labeling is achieved by incorporating deuterium atoms (d3) during the synthesis process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to verify the incorporation of stable isotopes and the absence of impurities. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 undergoes various chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds formed during oxidation can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol groups.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for quantification and tracing of metabolic pathways.
Biology: Employed in studies of protein synthesis and metabolic processes.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical studies.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 involves its role as a precursor in the synthesis of proteins and other biomolecules. The compound interacts with various enzymes and metabolic pathways, facilitating the incorporation of stable isotopes into target molecules. This allows researchers to trace and quantify metabolic processes with high precision.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-S-(2-carboxyethyl)-L-cysteine: The non-labeled version of the compound.
N-Acetyl-L-cysteine: A related compound used as a mucolytic agent and antioxidant.
S-Carboxymethyl-L-cysteine: Another derivative of L-cysteine with similar applications.
Uniqueness
N-Acetyl-S-(2-carboxyethyl)-L-cysteine-d3 is unique due to its stable isotope labeling, which allows for precise quantification and tracing in metabolic studies. This makes it particularly valuable in research applications where accurate measurement of metabolic processes is essential.
Properties
Molecular Formula |
C8H13NO5S |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(2R)-3-(2-carboxyethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C8H13NO5S/c1-5(10)9-6(8(13)14)4-15-3-2-7(11)12/h6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t6-/m0/s1/i1D3 |
InChI Key |
CLQPFBSYILTXKI-FYFSCIFKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCCC(=O)O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSCCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


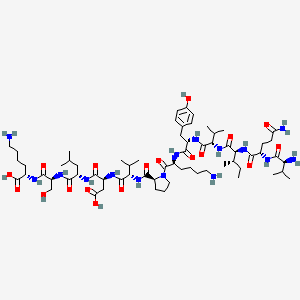
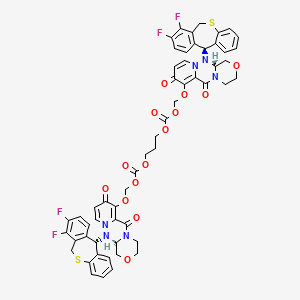


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12410030.png)
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12410036.png)
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12410037.png)
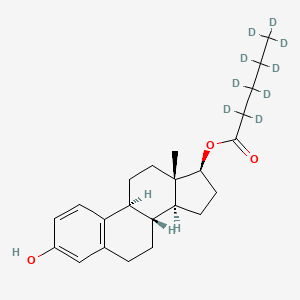



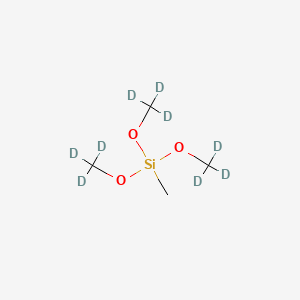
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12410068.png)
